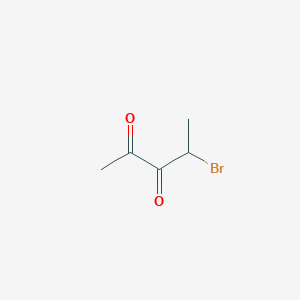

4-Bromopentane-2,3-dione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromopentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQPPMMBOGTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21619-25-0 | |

| Record name | 4-bromopentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromopentane 2,3 Dione and Analogous α Haloketones

Direct Halogenation Strategies

Direct halogenation remains a primary route for the synthesis of α-haloketones. This approach involves the reaction of a ketone with a halogen source, leading to the substitution of a hydrogen atom on the α-carbon. fiveable.melibretexts.org The reaction's success hinges on the generation of a nucleophilic enol or enolate intermediate, which then attacks the electrophilic halogen. mdpi.comlibretexts.org

Electrophilic Bromination of Dicarbonyl Precursors

The most direct method for synthesizing α-bromoketones like 4-bromopentane-2,3-dione is through the electrophilic bromination of a suitable dicarbonyl precursor. mdpi.com For this compound, the precursor is pentane-2,3-dione. lookchem.com The reaction is typically conducted by treating the dicarbonyl compound with molecular bromine (Br₂), often in a solvent like acetic acid which helps to solubilize the bromine and stabilize the enol intermediate. chemistrysteps.com

The general mechanism proceeds under acidic conditions, where the first step is the protonation of one of the carbonyl oxygens. jove.com This is followed by the removal of an α-hydrogen to form the more stable, highly substituted enol tautomer. jove.comstackexchange.com This enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking the electrophilic bromine molecule to yield the α-brominated product. libretexts.orgjove.com Controlling the stoichiometry, often using a 1:1 molar ratio of the dione (B5365651) to bromine, is critical to minimize the formation of di-brominated byproducts.

Oxidative Bromination Techniques

To circumvent the hazards associated with using molecular bromine directly, oxidative bromination techniques have been developed. rsc.org These methods generate the electrophilic bromine species in situ from more benign bromide sources like ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr). mdpi.comresearchgate.net An oxidant is used to convert the bromide ion (Br⁻) into an active brominating agent.

Commonly employed oxidative systems include:

Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr): This system is effective for the bromination of various ketones. iau.ir H₂O₂ acts as an inexpensive and environmentally friendly oxidant, with water being the only byproduct. researchgate.netiau.ir The reaction can be performed in water, reducing the need for organic solvents. iau.ir

Oxone® and Ammonium Bromide: The combination of Oxone® (potassium peroxymonosulfate) as an oxidant and ammonium bromide as the bromine source provides a highly efficient and selective method for the α-monobromination of dicarbonyl compounds and other ketones at room temperature. researchgate.net This system is notable for its operational simplicity and moderate to excellent yields. researchgate.net

These techniques are often milder and offer better control compared to using Br₂, reducing the formation of undesirable side products. rsc.org

Regioselective Monobromination Approaches

Achieving regioselective monobromination is a significant challenge, particularly with unsymmetrical ketones or dicarbonyl compounds that have multiple enolizable positions. asianpubs.orgbeilstein-journals.org The reaction conditions, especially the choice between acidic and basic catalysis, play a crucial role in determining the outcome. stackexchange.comwikipedia.org

Acid-Catalyzed Halogenation: In acidic media, the reaction proceeds through the more stable, more substituted enol intermediate (thermodynamic control). stackexchange.com This leads to the halogenation of the more substituted α-carbon. stackexchange.comwikipedia.org A key advantage of acid-catalyzed reactions is that the introduction of the first electron-withdrawing halogen atom deactivates the carbonyl group, slowing down subsequent halogenations and making monohalogenation easier to achieve. chemistrysteps.comjove.comwikipedia.org

Base-Catalyzed Halogenation: Under basic conditions, the reaction proceeds via the kinetically controlled formation of an enolate, where a proton is removed from the least sterically hindered α-carbon. stackexchange.com This results in halogenation at the less substituted position. wikipedia.org Unlike the acidic pathway, the product of monohalogenation is more reactive than the starting material, often leading to polyhalogenated products, as seen in the haloform reaction. chemistrysteps.comwikipedia.org

For 1,3-dicarbonyl compounds, the high acidity of the methylene (B1212753) protons situated between the two carbonyl groups makes this position the primary site for bromination. asianpubs.orgsorbonne-universite.fr Reagents like N-bromosuccinimide (NBS) are often employed, sometimes in conjunction with a catalyst, to achieve clean monobromination. asianpubs.org

| Substrate Type | Controlling Factor | Predominant Outcome | Typical Conditions |

|---|---|---|---|

| Unsymmetrical Ketone | Thermodynamic Control | Halogenation at the more substituted α-carbon | Acid catalyst (e.g., Acetic Acid, HBr) libretexts.orgstackexchange.com |

| Unsymmetrical Ketone | Kinetic Control | Halogenation at the less substituted α-carbon | Base catalyst (e.g., NaOH) stackexchange.comwikipedia.org |

| 1,3-Dicarbonyl Compound | Acidity of Methylene | Monobromination at the C-H between carbonyls | N-Bromosuccinimide (NBS) asianpubs.orgsorbonne-universite.fr |

Solvent-Free Reaction Protocols in α-Bromination

In line with the principles of green chemistry, solvent-free protocols for α-bromination have gained traction. These methods reduce environmental impact and can simplify product purification. mdpi.comdongguk.edu

Key solvent-free techniques include:

Microwave Irradiation: The use of microwave irradiation, often with N-bromosuccinimide (NBS) as the brominating agent, provides an efficient, catalyst-free, and rapid method for the regioselective α-bromination of ketones. benthamdirect.comresearchgate.net Reaction times are typically very short, and yields are often excellent. benthamdirect.com

Grinding: Solid-state reactions, where the ketone and a solid brominating agent (e.g., iodine and Oxone®) are ground together in a mortar and pestle, can lead to the efficient formation of α-haloketones. mdpi.comnih.gov This approach is notable for its simplicity and extremely short reaction times. mdpi.com

These protocols are not only eco-friendly but can also enhance reaction selectivity and efficiency. iau.irdongguk.edu

Electrochemical Synthesis Methods for α-Brominated Carbonyls

Electrochemical synthesis offers a sustainable alternative for generating α-brominated carbonyls. organic-chemistry.org This method avoids the need for chemical oxidants by using an electric current to generate the brominating agent in situ. researchgate.net In a typical setup, a solution of the ketone and a bromide source, such as hydrobromic acid (HBr) or a metal halide, is electrolyzed in an undivided cell. organic-chemistry.orgresearchgate.net

At the anode, the bromide ions are oxidized to bromine, which then reacts with the ketone present in the electrolyte. researchgate.netrsc.org This approach provides a high degree of control and is often performed under mild conditions. organic-chemistry.org It has been successfully applied to the α-bromination of various alkyl aryl ketones, offering excellent yields of monobrominated products with a simple experimental procedure. researchgate.net The flexibility of this method allows it to be paired with other reactions, maximizing atom economy and energy efficiency. rsc.org

Catalytic Systems in Bromination Reactions

Catalysts are frequently employed to enhance the rate and selectivity of α-bromination reactions. researchgate.net They function by activating either the carbonyl compound or the halogenating agent.

Acid and Base Catalysis: As previously discussed, acids and bases are the most fundamental catalysts, promoting the formation of enol and enolate intermediates, respectively. chemistrysteps.comwikipedia.org For instance, p-toluenesulfonic acid (p-TsOH) has been shown to be an effective catalyst for the α-monobromination of 1,3-dicarbonyl compounds using NBS, leading to high yields in short reaction times. asianpubs.org

Lewis Acid Catalysis: Lewis acids like magnesium perchlorate (B79767) (Mg(ClO₄)₂) can catalyze the α-monobromination of 1,3-dicarbonyl compounds, providing a regioselective system for this transformation. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool. sorbonne-universite.fr Thioglycoluril, a hydrogen-bonding organocatalyst, has been shown to efficiently catalyze the α-monobromination of 1,3-dicarbonyl compounds with NBS. sorbonne-universite.fr The catalyst activates the carbonyl group through hydrogen bonding, facilitating the reaction under mild and clean conditions. sorbonne-universite.fr

| Catalyst Type | Example Catalyst | Substrate | Brominating Agent | Key Advantage |

|---|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) asianpubs.org | 1,3-Diketones, β-Keto esters | NBS | Fast reaction, high yield of monobrominated product. asianpubs.org |

| Lewis Acid | Magnesium perchlorate (Mg(ClO₄)₂) researchgate.net | β-Keto esters | NBS | Selective monohalogenation. researchgate.net |

| Organocatalyst | Thioglycoluril sorbonne-universite.fr | 1,3-Diketones, β-Keto esters | NBS | Rapid, highly selective, and environmentally friendly. sorbonne-universite.fr |

| Metal Catalyst | Copper Nitrate researchgate.net | Aryl ketones | O₂ / aq. HBr | Good atom economy with water as the only by-product. researchgate.net |

Transition Metal Catalysis (e.g., Copper-Mediated Methods)

Transition metal catalysis provides powerful tools for the synthesis of α-haloketones, with copper-based systems being particularly prominent due to their low cost and versatile reactivity. nih.gov Copper catalysts can facilitate the oxohalogenation of various substrates, such as vinyl arenes, to produce α-haloketones under aerobic conditions, avoiding the need for harsh oxidants. nih.gov

One innovative strategy merges Cu(II) and Cu(I) photocatalytic cycles. nih.gov Initially, a Cu(II)-photocatalyzed oxohalogenation utilizes ligand-to-metal charge transfer (LMCT) to generate halide radicals from acyl halides, with air serving as the terminal oxidant. nih.gov This method can be followed by a one-pot Cu(I)-photocatalyzed allylation of the resulting α-bromoketone. nih.gov

Heterogeneous catalysis offers advantages in catalyst recovery and reuse. A notable example employs copper-modified graphitic carbon nitride (Cu-C₃N₄) as a photocatalyst for the oxidative halogenation of aromatic olefins. nih.govunits.itacs.org This system uses NiX₂ (where X is Cl or Br) as the halogen source and atmospheric air as the oxidant under visible-light irradiation, representing an environmentally benign pathway to α-haloketones. nih.govunits.itacs.org The presence of copper nanoparticles as a cocatalyst is crucial for optimizing the generation of halogen radicals and superoxide (B77818) radicals (•OOH), which leads to high selectivity for the desired α-haloketone products. nih.govacs.org

| Catalyst System | Substrate Type | Halogen Source | Key Features | Yield Range |

| Cu(II)/Cu(I) Photocatalysis | Vinyl Arenes | Acyl Halides | Sequential oxohalogenation-allylation; uses air as oxidant. nih.gov | High |

| Cu-C₃N₄ (heterogeneous) | Aromatic Olefins | NiX₂ (X=Cl, Br) | Visible-light mediated; uses air as oxidant; stable and versatile. nih.govunits.itacs.org | High |

| MoO₂Cl₂ | β-Hydroxycarbonyls | N-Bromosuccinimide (NBS) | One-pot oxidation and bromination; mild conditions. organic-chemistry.orgthieme-connect.com | 49-95% |

| Au(III) Catalysis | Terminal Alkynes | N/A | Atom-economical hydration of haloalkynes. organic-chemistry.orgresearchgate.net | 73-91% |

Organocatalytic Systems

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral α-haloketones, avoiding the use of metal catalysts. rsc.org These systems often rely on chiral amines, such as proline or cinchona alkaloid derivatives, to induce enantioselectivity. acs.orgchemeurope.com

A significant development is the organocatalytic asymmetric α-bromination of both aldehydes and ketones. For instance, C₂-symmetric diphenylpyrrolidine catalysts can produce α-brominated aldehydes in high yields and with up to 96% enantiomeric excess (ee). rsc.org Similarly, C₂-symmetric imidazolidine (B613845) catalysts are effective for the α-bromination of ketones, achieving up to 94% ee. rsc.org

Cinchona alkaloid derivatives have been successfully employed as catalysts in novel asymmetric halogenation/semipinacol rearrangement reactions. acs.orgnih.gov This tandem reaction applied to allylic alcohols provides a direct route to chiral β-haloketones with two adjacent stereocenters, one of which is quaternary, in yields up to 95% and with 99% ee. acs.orgresearchgate.net The choice of halogen source, such as N-bromosuccinimide (NBS), is critical for achieving high enantioselectivity in these reactions. acs.org

Another approach involves the decarboxylative chlorination of α-halo-β-ketocarboxylic acids using a chiral amine catalyst, which yields chiral α-chloro-α-fluoro ketones and α-bromo-α-chloro ketones with up to 90% ee. researchgate.net

| Organocatalyst Type | Substrate | Halogen Source | Product Type | Enantiomeric Excess (ee) |

| C₂-Symmetric Diphenylpyrrolidine | Aldehydes | NBS | α-Bromo Aldehydes | Up to 96% rsc.org |

| C₂-Symmetric Imidazolidine | Ketones | NBS | α-Bromo Ketones | Up to 94% rsc.org |

| Cinchona Alkaloid Derivatives | Allylic Alcohols | NBS, NCS | Chiral β-Haloketones | Up to 99% acs.orgnih.gov |

| Chiral Amine | α-Halo-β-ketocarboxylic Acids | N/A (decarboxylative chlorination) | Chiral α,α'-Dihaloketones | Up to 90% researchgate.net |

Photocatalytic Approaches to Halogenated Carbonyls

Photocatalysis offers a green and efficient alternative for generating α-haloketones, often proceeding under mild conditions using visible light as an energy source. nih.govunits.it These methods can activate substrates and reagents through single-electron transfer (SET) pathways, enabling transformations that are challenging with traditional thermal methods. uni-regensburg.de

Visible-light-mediated strategies have been developed for the oxohalogenation of olefins, which avoids the need for pre-functionalized ketone starting materials. nih.govacs.org For example, iron-catalyzed reactions of alkenes with KBr or KCl can proceed using oxygen as the terminal oxidant under visible light, providing a safe way to generate α-haloketones. researchgate.net Similarly, photocatalysts like Ru(bpy)₃Cl₂ have been used to synthesize α-haloketones from styrenes with PhI(OAc)₂ as the terminal oxidant. nih.govacs.org

A catalyst-free approach for synthesizing α-halomethyl ketones from terminal alkynes has also been developed. researchgate.netresearchgate.net This method relies on the visible-light-induced photodegradation of N-halosuccinimides (NCS or NBS) as the halogen source, obviating the need for a separate photocatalyst. researchgate.netresearchgate.net Furthermore, light can promote the one-pot synthesis of α,α′-dibromo ketones from alkynes in a mixture of acetonitrile (B52724) and water, also without a catalyst or additives. researchgate.net The facile bromination of aromatic and aliphatic carbonyl compounds with N-bromosuccinimide can be achieved under simple UV-vis irradiation without any catalyst or radical initiator. bohrium.com

Indirect Synthetic Pathways to α-Brominated Dicarbonyls

Besides the direct halogenation of dicarbonyl compounds, several indirect routes provide access to α-brominated dicarbonyls and related structures. These pathways often involve the transformation of other functional groups into the desired α-haloketone moiety.

Transformation of β-Hydroxycarbonyl Compounds

A highly efficient, one-pot transformation allows for the conversion of β-hydroxycarbonyl compounds into α-brominated 1,3-dicarbonyl compounds. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method utilizes molybdenum(VI) dichloride dioxide (MoO₂Cl₂) as a catalyst in the presence of N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.orgthieme-connect.com The reaction combines an oxidation step and a bromination step in a single process under mild conditions (approx. 30°C in dichloromethane). organic-chemistry.org This approach is selective for the active methylene carbon, leaving benzylic and allylic positions unbrominated. organic-chemistry.orgorganic-chemistry.org Yields are generally good to excellent, ranging from 70-81% for β-hydroxy ketones and 73-89% for aryl-substituted β-hydroxy esters. organic-chemistry.org

Radical Addition Reactions to Halogenated Alkenes

Radical reactions provide a versatile entry point for the synthesis of α-haloketones. Photocatalytic methods, in particular, often proceed via radical intermediates. In the copper-catalyzed oxohalogenation of vinyl arenes, a key step involves the generation of a halide radical (e.g., •Br) via a ligand-to-metal charge transfer (LMCT) process. nih.gov This radical then adds to the alkene, initiating a sequence that ultimately yields the α-haloketone. units.itnih.gov Similarly, the photocatalytic oxidative halogenation of olefins involves the generation of halogen radicals that attack the double bond. nih.govacs.org A visible-light-mediated radical addition of alkynoates using NBS as a bromine source has also been developed to generate 3-bromocoumarins through a cascade reaction. researchgate.net

Derivatization of Alkynes for α,α-Dibromoalkanones

Alkynes are valuable precursors for the synthesis of various halogenated ketones, including α,α-dibromoalkanones. A rapid and efficient one-pot method allows for the direct conversion of alkynes into α,α-dibromoalkanones using N,N-dibromo-p-toluenesulfonamide under metal- and catalyst-free conditions at ambient temperature. organic-chemistry.org

Computational and Theoretical Investigations of α Brominated Dicarbonyl Reactivity and Structure

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of α-brominated dicarbonyls. DFT calculations allow for the optimization of molecular geometries, determination of vibrational frequencies, and calculation of various electronic properties that are crucial for understanding reactivity.

Theoretical studies on analogous α-haloketones often employ various DFT functionals, such as B3LYP, in combination with basis sets like 6-31G* or more extensive ones, to accurately model the system. For 4-Bromopentane-2,3-dione, such calculations would reveal the preferred conformations of the molecule and the electronic distribution arising from the presence of the electronegative bromine atom and the two adjacent carbonyl groups. The calculated properties provide a foundation for exploring reaction pathways and predicting chemical behavior.

Illustrative DFT-Calculated Properties for a Representative α-Bromo Ketone

| Property | Calculated Value (Illustrative) |

|---|---|

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| C-Br Bond Length | 1.95 Å |

Mechanistic Pathway Elucidation through Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as nucleophilic substitution or rearrangement, transition state analysis can differentiate between possible mechanistic pathways.

For instance, in the well-known Favorskii rearrangement of α-haloketones, computational studies have been instrumental in distinguishing between different proposed mechanisms. wikipedia.orgresearchgate.net Theoretical investigations on simpler systems like α-chloroenolates have identified both "inversion" and "retention" transition states, corresponding to different stereochemical outcomes. nih.govresearchgate.net These transition states are typically characterized by a single imaginary frequency in their vibrational spectrum, which corresponds to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Illustrative Transition State Parameters for a Nucleophilic Substitution on an α-Bromo Ketone

| Parameter | Value (Illustrative) |

|---|---|

| Imaginary Frequency | -350 cm⁻¹ |

| C-Nucleophile Distance | 2.2 Å |

| C-Br Distance | 2.5 Å |

Energy Profile Mapping of Chemical Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a chemical transformation can be mapped. researchgate.net This energy profile provides a quantitative understanding of the reaction's feasibility and rate. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

For a reaction of this compound, such as a substitution reaction with a nucleophile, the energy profile would illustrate the energy changes as the nucleophile approaches, forms a bond with the carbon atom, and the bromide ion departs. Computational studies can also reveal the presence of intermediates, such as the cyclopropanone (B1606653) intermediate in the Favorskii rearrangement, and the energy barriers for their formation and subsequent reactions. wikipedia.org

Illustrative Energy Profile Data for a Reaction of an α-Bromo Ketone (in kcal/mol)

| Species | Relative Energy (Illustrative) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Stereochemical Outcome Prediction and Analysis

Computational methods are invaluable for predicting and explaining the stereochemical outcomes of reactions. masterorganicchemistry.com For chiral molecules like this compound, or for reactions that generate new stereocenters, theoretical calculations can determine which stereoisomer is favored.

This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. Studies on the Favorskii rearrangement of cyclic α-haloketones, for example, have used computational analysis to explain the observed stereospecificity. nih.govresearchgate.net The relative energies of the diastereomeric transition states, which can differ due to steric and electronic effects, dictate the stereochemical course of the reaction.

Kinetic and Thermodynamic Aspects of Reactivity

The data obtained from computational studies, such as activation energies and reaction energies, can be used to understand the kinetic and thermodynamic aspects of a reaction. nih.gov Kinetically controlled reactions are governed by the height of the activation barrier, with the lowest barrier corresponding to the fastest-forming product. Thermodynamically controlled reactions, on the other hand, are governed by the relative stability of the products, with the most stable product being favored at equilibrium.

Theoretical calculations can predict whether a reaction involving this compound will be under kinetic or thermodynamic control by evaluating the entire energy profile. For example, a reaction might proceed through a low-energy transition state to form a less stable product (kinetic control), or it might require a higher activation energy to form a more stable product (thermodynamic control).

Modeling of Electronic Structure and Charge Distribution (e.g., Atomic Charges in Bromonium Ions)

Understanding the electronic structure and charge distribution within a molecule is fundamental to predicting its reactivity. Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and orbital interactions. researchgate.netpcbiochemres.comq-chem.com

In the context of reactions involving α-brominated dicarbonyls, the formation of a bromonium ion intermediate is a possibility in certain mechanisms. Computational modeling can be used to investigate the structure and charge distribution of such an intermediate. The positive charge in a bromonium ion is not solely localized on the bromine atom but is distributed among the bromine and the adjacent carbon atoms. NBO analysis can quantify these partial charges, providing insight into the electrophilicity of the different atomic sites and predicting where a nucleophile is most likely to attack.

Illustrative NBO Charges for a Hypothetical Bromonium Ion Intermediate

| Atom | Natural Charge (Illustrative) |

|---|---|

| Bromine | +0.25 |

| Carbon 1 | +0.15 |

| Carbon 2 | +0.18 |

Advanced Spectroscopic and Analytical Characterization Methodologies for α Brominated Vicinal Diketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Bromopentane-2,3-dione. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methyl group adjacent to the carbonyl (C1) would likely appear as a singlet, while the protons on the carbon bearing the bromine atom (C4) and the terminal methyl group (C5) would exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C4 position is expected to be a quartet, coupled to the three protons of the C5 methyl group, which in turn would appear as a doublet.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments. crunchchemistry.co.uk For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms. The two carbonyl carbons (C2 and C3) would resonate at a significantly downfield chemical shift (typically in the 190-210 ppm range). The carbon atom bonded to the electronegative bromine atom (C4) would also be shifted downfield compared to a standard alkane carbon. crunchchemistry.co.uk

Tautomerism Studies: Vicinal diketones, particularly when brominated, have the potential to exhibit keto-enol tautomerism. encyclopedia.pub NMR spectroscopy is a powerful tool for investigating such equilibria as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms. researchgate.netthermofisher.com The presence of an enol tautomer would be indicated by the appearance of a characteristic hydroxyl (-OH) proton signal and a signal for a vinylic proton in the ¹H NMR spectrum, along with corresponding sp²-hybridized carbon signals in the ¹³C NMR spectrum. The relative integration of the signals for the keto and enol forms allows for the quantification of the equilibrium constant (Keq) under specific solvent and temperature conditions. asu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~2.3 (s) | ~25-30 |

| C2=O | - | ~195-205 |

| C3=O | - | ~195-205 |

| C4-H | ~4.8 (q) | ~45-55 |

| C5-H₃ | ~1.8 (d) | ~15-20 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₇BrO₂), the molecular ion peak (M⁺) in the mass spectrum would be crucial for confirming its molecular weight. nih.gov A distinctive feature would be the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org

Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. For α-brominated vicinal diketones, fragmentation is often initiated by the cleavage of bonds adjacent to the carbonyl groups (α-cleavage), which is a favorable process. chemguide.co.uklibretexts.org

Key expected fragmentation pathways include:

Loss of a bromine radical (•Br): [M - Br]⁺

Loss of a methyl radical (•CH₃): [M - CH₃]⁺

Cleavage to form acylium ions: The molecule can cleave between the two carbonyl groups or on either side of the diketone moiety. This would lead to characteristic acylium ion fragments such as [CH₃CO]⁺ (m/z 43) and [BrCH(CH₃)CO]⁺. The formation of these stable acylium ions often results in prominent peaks in the spectrum. chemguide.co.uk

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₅H₇BrO₂]⁺ | 178 | 180 | Molecular Ion (M⁺, M+2) |

| [C₅H₇O₂]⁺ | 99 | 99 | Loss of •Br |

| [C₄H₄BrO₂]⁺ | 163 | 165 | Loss of •CH₃ |

| [C₂H₃O]⁺ | 43 | 43 | Acetyl cation |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is dominated by the characteristic absorptions of its key functional groups:

Carbonyl (C=O) Stretching: The most prominent feature in the spectrum will be a strong, sharp absorption band corresponding to the C=O stretching vibrations of the two ketone groups. For saturated acyclic ketones, this band typically appears around 1715 cm⁻¹. pressbooks.pubpressbooks.pub However, the presence of an electronegative bromine atom on the α-carbon (the carbon adjacent to the carbonyl) generally shifts the C=O stretching frequency to a higher wavenumber (a "blue shift") due to an inductive effect. Therefore, the C=O absorption for this compound is expected in the range of 1725-1740 cm⁻¹. acs.org The vicinal nature of the diketone may also lead to splitting or broadening of this peak.

C-H Stretching and Bending: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. lumenlearning.comlibretexts.org C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum, usually between 500 and 680 cm⁻¹. This absorption can sometimes be weak and may be difficult to assign definitively without comparison to reference spectra.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Diketone) | Stretching | 1725 - 1740 | Strong |

| C-H | Bending | 1350 - 1470 | Medium |

| C-Br | Stretching | 500 - 680 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For carbonyl compounds, the most relevant transitions are the n→π* and π→π* transitions. Vicinal diketones have characteristic electronic absorption spectra.

n→π Transition:* This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. For simple α-diketones, this transition is symmetry-forbidden, leading to a weak absorption band (low molar absorptivity, ε) typically observed in the visible or near-UV region (around 350-450 nm). This transition is responsible for the characteristic pale yellow color of many simple diketones.

π→π Transition:* This is a higher-energy transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. It results in a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, usually below 250 nm in the UV region.

The presence of a bromine substituent can influence the position and intensity of these absorption bands. The electronegativity and size of the bromine atom can cause a bathochromic shift (shift to longer wavelength) of the n→π* transition. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λₘₐₓ Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 360 - 460 | Weak |

| π→π* | < 250 | Strong |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.

A common approach for a moderately polar compound like this compound would be reverse-phase HPLC. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

Stationary Phase: A C18 or C8 column would be suitable.

Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. The separation is achieved by starting with a higher proportion of water and gradually increasing the concentration of the organic solvent. This gradient elution ensures that compounds with different polarities are effectively resolved.

Detection: A UV detector is commonly employed, set to a wavelength where the compound absorbs, such as the λₘₐₓ of the n→π* or π→π* transition.

Purity Assessment: The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. For quantitative analysis, a calibration curve would be generated using standards of known concentration. nih.govresearchgate.net

Gas chromatography (GC) can also be used, particularly for analyzing the presence of vicinal diketones, often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. chromatographyonline.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a pure sample of a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the empirical formula and support the molecular formula.

For this compound, the molecular formula is C₅H₇BrO₂. nih.govhoffmanchemicals.com The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u). The molecular weight is 179.01 g/mol . sigmaaldrich.com

**Table 5: Theoretical Elemental Composition of this compound (C₅H₇BrO₂) **

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 33.55% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.94% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 44.63% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.88% |

| Total | 179.013 | 100.00% |

A successful elemental analysis of a purified sample should yield experimental percentages that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the elemental composition of the compound.

Strategic Applications of 4 Bromopentane 2,3 Dione in Complex Organic Synthesis

Role as Versatile Synthons and Building Blocks in Organic Transformations

4-Bromopentane-2,3-dione serves as a valuable building block in organic synthesis, primarily due to the high reactivity of the carbon-bromine bond at the α-position to a carbonyl group. This feature allows it to act as an electrophilic substrate in reactions with a wide range of nucleophiles. Bromo-organic compounds are pivotal in numerous organic transformations, including but not limited to bromination, cyclization, and substitution reactions nih.gov. The presence of two adjacent carbonyl groups in this compound further enhances the reactivity of the α-carbon and provides additional sites for chemical modification.

While its constitutional isomer, 3-bromopentane-2,4-dione, is noted for its use as an intermediate in the pharmaceutical, agrochemical, and polymer industries, the specific applications of this compound are more specialized lookchem.com. Its utility lies in its capacity to introduce the five-carbon pentane-2,3-dione fragment into a target molecule. This makes it a key synthon for creating more complex structures, particularly in the synthesis of heterocyclic compounds and other functionally rich organic molecules.

Precursors for the Synthesis of Diverse Heterocyclic Frameworks

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. The Hantzsch thiazole (B1198619) synthesis, for instance, classically involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for such transformations.

A documented example is the reaction of this compound with 3-hydroxy-4-methoxybenzothioamide. This reaction, conducted under reflux in ethanol, proceeds via a cyclocondensation mechanism to furnish the corresponding substituted thiazole derivative, 1-(2-(3-hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)ethan-1-one, in high yield lookchem.com. The dione (B5365651) moiety provides the two carbon atoms required for the formation of the five-membered thiazole ring, while the bromine atom serves as a leaving group to facilitate the ring-closing step. This transformation highlights the role of this compound as a direct precursor to highly functionalized thiazole frameworks, which are prevalent in medicinal chemistry.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | 3-hydroxy-4-methoxybenzothioamide | Ethanol | Reflux, 4h, Inert atmosphere | 1-(2-(3-hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)ethan-1-one | 95% lookchem.com |

Utility in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to organic synthesis. The electrophilic nature of the α-carbon in this compound makes it a suitable partner in several classes of C-C bond-forming reactions.

The palladium-catalyzed α-arylation of ketones is a powerful method for constructing C(sp²)–C(sp³) bonds, creating a direct linkage between an aromatic ring and the α-position of a carbonyl compound organic-chemistry.orgnih.gov. This reaction typically involves the coupling of an aryl halide with a ketone enolate. While there is extensive literature on the α-arylation of various ketones, specific, documented examples employing this compound as the ketone substrate are not prevalent in widely indexed scientific literature. However, the principles of this reaction are applicable. As a ketone, it could theoretically be deprotonated to form an enolate and subsequently coupled with an aryl halide, or it could potentially serve as the electrophilic partner in reactions with aryl organometallic reagents.

Decarboxylative cross-coupling reactions have emerged as a modern strategy for C-C bond formation, where a carboxylic acid is coupled with an organic halide, accompanied by the loss of carbon dioxide wikipedia.orgrsc.org. These reactions offer an alternative to traditional methods that use pre-formed organometallic reagents rsc.org. The organic halide partner in these reactions can be varied widely. Although this compound, as an organic bromide, fits the profile of a potential coupling partner for a decarboxylative event, specific examples of its use in this context are not readily found in the existing literature. The potential exists for its coupling with various carboxylic acids under metal catalysis to form new C-C bonds, representing a prospective area for synthetic exploration.

Intermediate in the Preparation of α,β-Unsaturated Ketones via Dehydrobromination

α,β-Unsaturated ketones are valuable synthetic intermediates and are a core structural feature in many biologically active compounds, such as chalcones nih.gov. A primary method for their synthesis is the dehydrohalogenation of α-haloketones. In this base-mediated elimination reaction, a proton is removed from the β-carbon and the halide is eliminated from the α-carbon, resulting in the formation of a carbon-carbon double bond.

As an α-bromoketone, this compound is a suitable precursor for the synthesis of an α,β-unsaturated 1,2-dione through dehydrobromination. The reaction involves the elimination of hydrogen bromide (HBr) to yield pent-4-ene-2,3-dione. This transformation establishes that α-bromoketones can serve as key intermediates in the synthesis of α,β-unsaturated systems nih.gov. The resulting product, an unsaturated dione, is itself a versatile Michael acceptor and a dienophile for further synthetic elaborations.

Design and Synthesis of Compounds with Specific Pharmacophoric Motifs

The structural framework of a molecule that is responsible for its pharmacological activity is known as a pharmacophore. The synthesis of molecules containing specific pharmacophoric motifs is a central goal of medicinal chemistry. The pentanedione scaffold has been incorporated into the design of potential therapeutic agents. For instance, a stereopure derivative of pentane-2,4-dione was synthesized and evaluated as a multi-target antidiabetic agent, indicating the value of this core structure mdpi.com.

This compound serves as a valuable tool in this area by enabling the construction of more complex molecules that may possess desirable biological properties. Its utility in synthesizing substituted thiazoles is particularly relevant, as the thiazole ring is a well-known pharmacophore present in numerous approved drugs lookchem.com. By providing a reliable route to these and other heterocyclic systems, this compound facilitates the generation of compound libraries for drug discovery and the targeted synthesis of molecules designed to interact with specific biological targets.

Emerging Trends and Future Research Directions in α Brominated Dicarbonyl Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of α-brominated dicarbonyls, including 4-bromopentane-2,3-dione, is moving towards greener and more sustainable methods. Traditional bromination often involves hazardous reagents like elemental bromine, which presents safety and environmental challenges. nih.gov Modern protocols aim to mitigate these issues by employing safer brominating agents and more environmentally friendly reaction conditions.

One sustainable approach involves the in-situ generation of bromine or the use of alternative bromine sources. For instance, the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) offers a greener method for bromination. This system avoids the direct handling of liquid bromine and produces water as the primary byproduct. Another strategy utilizes reagents like N-bromosuccinimide (NBS) in conjunction with eco-friendly catalysts. researchgate.net

Photochemical methods are also emerging as a sustainable alternative for the synthesis of related acyl radicals. rsc.org These reactions can often be conducted at room temperature using visible light, reducing the energy consumption and harsh conditions associated with traditional thermal methods. rsc.org The development of these protocols is crucial for reducing the environmental impact of producing valuable chemical intermediates like this compound.

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Oxidative Bromination | H₂O₂/HBr | Avoids elemental bromine; water is the main byproduct. | researchgate.net |

| N-Halosuccinimide Bromination | N-Bromosuccinimide (NBS) | Solid, easier to handle reagent; can be used with green catalysts. | researchgate.net |

| Photochemical Acyl Radical Generation | Visible Light Photocatalysts | Mild reaction conditions (room temperature); uses light as an energy source. | rsc.org |

Exploration of Unconventional Reactivity Modes

The unique chemical structure of this compound, featuring adjacent carbonyl groups and a bromine atom, makes it a versatile building block for synthesizing a variety of organic molecules. researchgate.net Researchers are actively exploring unconventional reaction pathways that leverage this reactivity. α-haloketones are well-established precursors for the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. nih.gov

For example, α-brominated dicarbonyls can react with various nucleophiles to construct complex ring systems such as pyrroles, thiazoles, and thiophenes. nih.govmdpi.com The dicarbonyl moiety can participate in condensation reactions, while the bromine atom provides a reactive site for substitution or cross-coupling reactions. This dual reactivity allows for the development of cascade reactions where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Recent studies have also highlighted the role of α-dicarbonyls in the formation of secondary brown carbon in the atmosphere through reactions with amines and ammonium (B1175870). nih.gov This indicates a previously unrecognized reactivity mode with significant environmental implications. Understanding these unconventional reaction pathways is crucial for unlocking the full synthetic potential of this compound and related compounds.

Advancements in Asymmetric Synthesis Involving Halogenated Carbonyls

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern organic synthesis, particularly for pharmaceutical applications. Asymmetric synthesis involving halogenated carbonyls has seen significant progress, with the development of sophisticated catalytic systems that can control the stereochemical outcome of reactions. mdpi.comnih.gov

Catalytic enantioselective halogenation provides a direct route to chiral α-haloketones. acs.org This has been achieved using various chiral catalysts, including primary amine catalysts for enantioselective decarboxylative chlorination of β-ketoacids, which produce chiral α-chloroketones with high enantioselectivity. researchgate.net Similar principles are being applied to bromination reactions. The development of chiral Lewis acid catalysts has also been a focus, enabling the enantioselective addition of nucleophiles to carbonyl groups. nih.gov

These asymmetric methods are critical for synthesizing complex chiral molecules, including 1,4-dicarbonyl compounds, which are valuable synthetic intermediates. researchgate.net The ability to selectively introduce a bromine atom and create a stereocenter in a single step provides a powerful tool for the efficient synthesis of enantiopure building blocks derived from compounds like this compound.

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Chiral Amine Catalysts | Enantioselective Decarboxylative Halogenation | Produces chiral α-haloketones from β-ketoacids. | researchgate.net |

| Chiral Silylium Imidodiphosphorimidates (IDPi) | Enantioselective Addition to 1-Azaallyl Cations | Generates chiral 4-hydrazonoesters, masked 1,4-dicarbonyls. | nih.gov |

| Chiral Aldehyde Catalysts | Enantioselective Carbonyl Catalysis | Activates simple amines for asymmetric reactions. | nih.gov |

Integration with Flow Chemistry and Microreactor Technologies for Halogenation

The halogenation of organic compounds, especially with reagents like elemental bromine, can be hazardous due to high reactivity and exothermicity. rsc.org Continuous flow chemistry and microreactor technologies offer a safer and more efficient alternative to traditional batch processing for these reactions. rsc.org

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgrsc.org The small reactor volume enhances heat and mass transfer, which helps to control highly exothermic reactions and prevent the formation of hotspots that can lead to side products. rsc.org This level of control often results in higher yields and selectivity. rsc.org For halogenations, hazardous reagents can be generated in situ and used immediately, minimizing the risks associated with their storage and handling. nih.govbeilstein-journals.org

The application of flow chemistry to the synthesis of α-haloketones has been successfully demonstrated. acs.org For instance, the α-bromination of ketones has been performed in continuous flow systems with high efficiency and selectivity, avoiding the formation of di-brominated byproducts. nih.govnih.gov This technology is scalable and can be adapted for industrial production, making it a key area of development for the sustainable synthesis of compounds like this compound. nih.gov

Sophisticated Computational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions. researchgate.net For α-brominated dicarbonyls, computational models are used to investigate reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity in asymmetric reactions. rsc.orgmdpi.com

By modeling reaction pathways, chemists can gain insights into the factors that control the outcome of a reaction. For example, DFT calculations can help to elucidate the mechanism of unexpected reactions between aldehydes and 1,3-dicarbonyl compounds, guiding the optimization of reaction conditions to favor the desired product. researchgate.net In asymmetric catalysis, computational studies can reveal the interactions between the substrate, catalyst, and reagents that lead to high enantioselectivity.

These predictive capabilities allow for the rational design of new catalysts and reaction protocols. Instead of relying solely on experimental trial and error, researchers can use computational screening to identify promising candidates, accelerating the discovery and development of new synthetic methods for compounds like this compound.

Expanding Scope in Materials Science and Functional Molecule Development

The reactivity of α-brominated dicarbonyls makes them valuable precursors for the synthesis of a wide range of functional molecules and materials. Their ability to participate in the construction of heterocyclic rings is particularly significant, as these structures are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov

The synthesis of substituted pyrroles, thiazoles, and other heterocycles often relies on α-haloketone building blocks. nih.gov These heterocyclic motifs are known to possess diverse biological activities and are integral to the design of new therapeutic agents. Furthermore, the unique electronic properties of these ring systems make them attractive for applications in organic electronics and materials science.

The reactions of α-dicarbonyls to form brown carbon also point to their potential role in the chemistry of atmospheric aerosols and, by extension, in environmental science. nih.gov The continued exploration of the synthetic utility of this compound and related compounds is expected to lead to the development of novel functional molecules with tailored properties for a variety of applications.

Q & A

Q. What are the recommended synthetic routes for 4-Bromopentane-2,3-dione, and how can computational tools optimize these pathways?

- Methodological Answer : Synthetic routes for brominated diketones like this compound often involve halogenation of diketones using brominating agents (e.g., NBS or Br₂). Computational tools such as AI-driven synthesis planners (e.g., Template_relevance models) can predict feasible one-step routes by analyzing reaction databases like Reaxys and Pistachio. These tools prioritize precursors based on plausibility scores (>0.01) and retrosynthetic feasibility . Key Parameters :

| Model Used | Plausibility Threshold | Database Sources |

|---|---|---|

| Template_relevance | 0.01 | Reaxys, Pistachio, BKMS_METABOLIC |

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for brominated alkanes:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers away from ignition sources (flash point: <12°C for similar brominated compounds) .

- In case of exposure, administer first aid (e.g., rinse skin with water for 15 minutes) and seek medical attention for respiratory distress .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm bromine substitution patterns and diketone backbone. Compare chemical shifts with NIST reference data for brominated alkanes (e.g., δ ~3.5 ppm for CH₂Br in 1-Bromopentane) .

- IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Br bonds at ~600 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br exhibits 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Refine anisotropic displacement parameters for Br and O atoms.

- Validate using R-factor convergence (<5%) and residual electron density maps .

Example Workflow :

Data Collection → SHELXD (phasing) → OLEX2 (visualization) → SHELXL (refinement)

Q. What are the environmental precautions for disposing of this compound waste?

- Methodological Answer :

- Neutralize brominated waste with sodium bicarbonate before disposal.

- Use certified containers to prevent groundwater contamination.

- Follow REACH regulations (EC No. 1907/2006) for recycling solvents and reporting disposal metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

- Methodological Answer : Perform iterative analysis:

- Compare kinetic data (e.g., Arrhenius plots) across solvents (polar vs. non-polar).

- Use HPLC to quantify byproducts (e.g., dibrominated side products).

- Apply statistical tools (ANOVA) to identify variables (temperature, catalyst loading) causing yield discrepancies .

Q. What computational methods predict the stereoelectronic effects of this compound in organocatalytic reactions?

- Methodological Answer :

- Optimize geometry using DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO).

- Simulate reaction pathways for Diels-Alder or Michael additions, focusing on bromine’s electron-withdrawing effects.

- Validate with experimental enantiomeric excess (ee) data from asymmetric catalysis studies .

Example Output :

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

Q. How does isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., this compound-d₁) using Kanto’s protocols for bromo-deuterated alkanes (98 atom% D). Use kinetic isotope effects (KIE) to probe rate-determining steps in reactions like β-elimination .

Q. What strategies minimize crystal twinning in this compound during SC-XRD analysis?

- Methodological Answer :

Q. How can this compound be integrated into multicomponent reactions for diversity-oriented synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.